REACTION_CXSMILES
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[OH:1][CH:2]([CH3:9])[C:3](=[CH2:8])[C:4]([O:6][CH3:7])=[O:5].Br[C:11]1[CH:16]=[CH:15][C:14]([CH2:17][C:18]#[N:19])=[CH:13][CH:12]=1.C(N(CC)CC)C>C(#N)C.C1(C)C=CC=CC=1.O>[C:18]([CH2:17][C:14]1[CH:15]=[CH:16][C:11]([CH2:8][CH:3]([C:2](=[O:1])[CH3:9])[C:4]([O:6][CH3:7])=[O:5])=[CH:12][CH:13]=1)#[N:19]
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Name
|
|
Quantity
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70 g
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Type
|
reactant
|
Smiles
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OC(C(C(=O)OC)=C)C
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Name
|
|
Quantity
|
126.5 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C(C=C1)CC#N
|
Name
|
PdCl2[P(o-tol)3]2
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Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
108.9 g
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
280 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
|
Control Type
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UNSPECIFIED
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Setpoint
|
70 °C
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Type
|
CUSTOM
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Details
|
stirred for 10 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The mixture was cooled to room temperature
|
Type
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CUSTOM
|
Details
|
The organic layer was separated
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Type
|
WASH
|
Details
|
washed with water (840 mL)
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CC1=CC=C(CC(C(=O)OC)C(C)=O)C=C1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |